molecular formula C18H29N3O3S B4482512 4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE

4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE

Cat. No.: B4482512
M. Wt: 367.5 g/mol
InChI Key: PJFYZHANSXVRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a piperidine ring and a methanesulfonamido group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis may include:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine under basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzamide intermediate.

    Attachment of the Methanesulfonamido Group: The methanesulfonamido group can be introduced through the reaction of the benzamide intermediate with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide core or piperidine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-METHYLTHIO-3-NITROBENZOIC ACID: Similar in structure but with different functional groups, leading to distinct chemical properties and reactivity.

    METHANESULFONIC ACID 4-(3-(4-ISOPROPYL-PHENYL)-ACRYLOYL)-PHENYL ESTER: Another compound with a methanesulfonamido group, but with different core structure and applications.

Uniqueness

4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-methyl-3-[methyl(methylsulfonyl)amino]-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-14-5-6-16(13-17(14)21(3)25(4,23)24)18(22)19-10-7-15-8-11-20(2)12-9-15/h5-6,13,15H,7-12H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFYZHANSXVRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2CCN(CC2)C)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE
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4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE
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4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE
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4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE
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4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE
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4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE

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